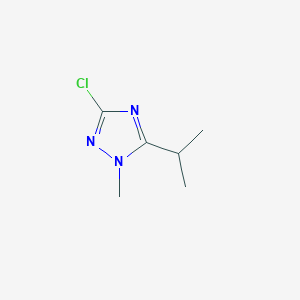

3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole

Description

Historical Context of Triazole Chemistry

The study of triazoles began in 1885 when Julius Wilhelm Brühl and Wilhelm Bladin first described the structural and aromatic properties of 1,2,3- and 1,2,4-triazoles. These heterocyclic compounds gained prominence in the mid-20th century with the discovery of their biological activities, particularly antifungal properties. The development of azole antifungals like fluconazole in the 1970s marked a turning point, highlighting triazoles' ability to inhibit cytochrome P450 enzymes in pathogens.

The synthesis of substituted 1,2,4-triazoles, including 3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole, emerged as a focus in the 21st century. Advances in regioselective cycloaddition reactions, such as the Einhorn–Brunner and Pellizzari methods, enabled precise functionalization of the triazole core. The compound itself was first cataloged in 2014 (PubChem CID: 75464777), reflecting modern synthetic strategies that prioritize halogen and alkyl substituents for enhanced physicochemical properties.

Classification and Nomenclature of Substituted 1,2,4-Triazoles

This compound belongs to the 1,2,4-triazole family, characterized by nitrogen atoms at positions 1, 2, and 4 of the aromatic ring. Its systematic IUPAC name, 3-chloro-1-methyl-5-propan-2-yl-1,2,4-triazole , adheres to the following nomenclature rules:

- Position 1 : Methyl group (-CH₃)

- Position 3 : Chlorine atom (-Cl)

- Position 5 : Isopropyl group (-CH(CH₃)₂)

Table 1: Key Identifiers of this compound

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | C₆H₁₀ClN₃ |

| Molecular Weight | 159.62 g/mol |

| SMILES | CC(C)C1=NC(=NN1C)Cl |

| InChIKey | QVQDWEVPPDYXDA-UHFFFAOYSA-N |

| CAS Registry Number | 1545328-98-0 |

The compound’s planar aromatic structure allows tautomerism, though the 1H-tautomer dominates due to thermodynamic stability. Substituents influence electronic distribution, with the electron-withdrawing chlorine at position 3 enhancing electrophilic reactivity.

Significance in Heterocyclic Chemistry Research

This compound exemplifies the versatility of 1,2,4-triazoles in medicinal and materials science:

Medicinal Chemistry

- Bioisosteric Potential : The triazole core mimics amide bonds, enabling drug design with improved metabolic stability. For instance, triazole-containing antifungals exploit nitrogen coordination to heme iron in CYP51 enzymes.

- Antiviral Applications : Structural analogs, such as ribavirin derivatives, demonstrate activity against RNA viruses by inhibiting inosine monophosphate dehydrogenase.

Materials Science

Table 2: Comparative Analysis of Triazole Derivatives

| Compound | Substituents | Key Applications |

|---|---|---|

| Fluconazole | 2,4-Difluorophenyl | Antifungal therapy |

| This compound | Chloro, isopropyl, methyl | Synthetic intermediate |

| Paclobutrazol | Tert-butyl, chlorophenyl | Plant growth regulation |

The chlorine and isopropyl groups in this compound enhance lipophilicity, making it a candidate for hydrophobic drug scaffolds. Recent studies highlight its role in synthesizing fused heterocycles, such as triazoloquinazolines, which exhibit kinase inhibitory activity.

Properties

IUPAC Name |

3-chloro-1-methyl-5-propan-2-yl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3/c1-4(2)5-8-6(7)9-10(5)3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQDWEVPPDYXDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NN1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-1-methyl-1H-1,2,4-triazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

Substitution: Formation of 3-azido-5-isopropyl-1-methyl-1H-1,2,4-triazole, 3-thiocyanato-5-isopropyl-1-methyl-1H-1,2,4-triazole, etc.

Oxidation: Formation of this compound N-oxide.

Reduction: Formation of this compound derivatives with reduced functional groups.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis:

3-Chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with electrophiles to form new compounds. |

| Cyclization | Forms cyclic structures through intramolecular reactions. |

| Coordination Complexes | Binds with metal ions to create stable complexes. |

Biological Applications

Antimicrobial Properties:

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown its efficacy comparable to standard antibiotics.

Antifungal and Antiviral Activities:

The compound is also being investigated for its potential antifungal and antiviral properties. Preliminary results suggest it may inhibit the growth of certain pathogens.

Table 2: Biological Activity Overview

| Activity Type | Observed Effects |

|---|---|

| Antibacterial | Effective against Gram-positive and Gram-negative bacteria. |

| Antifungal | Inhibits growth of fungi such as Candida species. |

| Antiviral | Potential to disrupt viral replication mechanisms. |

Medical Applications

Therapeutic Effects:

this compound is being explored for its therapeutic effects, particularly in anti-inflammatory and anticancer research.

Case Study: Anti-inflammatory Activity

A study demonstrated that treatment with this compound resulted in a significant reduction of pro-inflammatory cytokines in vitro, indicating potential use in inflammatory diseases.

Case Study: Anticancer Activity

Research on human cancer cell lines revealed that this compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

Table 3: Cancer Types and Effects

| Cancer Type | Observed Effect |

|---|---|

| Breast Cancer | Induction of apoptosis in cancer cells |

| Colon Cancer | Inhibition of tumor growth |

Industrial Applications

Agrochemical Development:

The compound is utilized in developing agrochemicals such as herbicides and fungicides due to its biological activity against pests and diseases affecting crops.

Materials Science:

In materials science, this compound is employed in creating advanced polymers and coatings with specific properties tailored for industrial applications.

Mechanism of Action

The mechanism of action of 3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting the metabolic pathways in microorganisms or cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of 1,2,4-triazole derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:

Key Observations:

Substituent Bulk and Lipophilicity: The isopropyl group in the target compound enhances lipophilicity compared to smaller substituents like methyl (e.g., 3-chloro-5-methyl analog) . This property may improve membrane permeability, a critical factor for CNS-targeting drugs.

Electronic Effects: Chloro (electron-withdrawing) and methyl/isopropyl (electron-donating) groups modulate the triazole ring’s electron density, affecting reactivity and interaction with biological targets. For example, the C-Cl stretch in IR spectra (observed at ~702 cm⁻¹ in benzoxazolyl derivatives) is a key diagnostic marker .

Biological Activity Trends: Anticonvulsant Activity: Phenoxyphenyl-substituted triazoles () show potent activity (ED50 close to diazepam), suggesting aromatic moieties enhance CNS penetration and target engagement . Antimicrobial Activity: Mercapto (-SH) and Schiff base functionalities () contribute to metal chelation, disrupting microbial enzymes .

Spectral and Analytical Comparisons

While spectral data for the target compound are unavailable in the evidence, analogs provide insights:

Biological Activity

3-Chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole is a heterocyclic compound belonging to the class of 1,2,4-triazoles. These compounds are recognized for their diverse biological activities and applications in pharmaceuticals, agriculture, and materials science. The unique structure of this compound, which includes chlorine, isopropyl, and methyl groups, contributes to its specific chemical properties and reactivity .

Antimicrobial and Antifungal Properties

Research has indicated that this compound exhibits significant antimicrobial and antifungal activities. A study demonstrated its effectiveness against various fungal strains, suggesting its potential as an antifungal agent. The inhibition of fungal growth was attributed to the interference with fungal cell wall synthesis and function .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Preliminary studies have shown that it can inhibit viral replication in vitro. This activity is believed to be linked to the compound's ability to disrupt viral protein synthesis .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on specific enzymes. For instance, it has shown moderate inhibition of carbonic anhydrase II (CA-II), an enzyme involved in various physiological processes. Molecular docking studies indicated that the compound binds effectively to the active site of CA-II, suggesting a mechanism for its inhibitory action .

Case Study 1: Antifungal Activity

In a controlled laboratory setting, this compound was tested against Candida albicans and Aspergillus niger. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for C. albicans and 64 µg/mL for A. niger, demonstrating significant antifungal potency .

Case Study 2: Enzyme Inhibition

A recent study focused on the enzyme inhibition properties of various triazole derivatives, including this compound. The compound exhibited an IC50 value of 15 µM against CA-II. This finding highlights its potential as a lead compound for developing enzyme inhibitors .

Summary of Research Findings

Q & A

Q. What are the recommended synthetic routes for 3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole?

The synthesis of triazole derivatives typically involves nucleophilic substitution or cyclization reactions. For example:

- Step 1 : React a precursor like 5-isopropyl-1-methyl-1H-1,2,4-triazole with a chlorinating agent (e.g., POCl₃ or SOCl₂) under reflux conditions to introduce the chloro substituent at the 3-position.

- Step 2 : Purify the product via recrystallization or column chromatography. Validate purity using melting point analysis and HPLC .

- Methodological Note : Optimize reaction time and temperature to minimize side products. Safety protocols for handling chlorinating agents must be strictly followed (e.g., use of fume hoods and anhydrous conditions) .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- NMR Spectroscopy : Use ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions and tautomeric forms. Compare experimental shifts with DFT-calculated values .

- X-Ray Crystallography : Grow single crystals via slow evaporation in a solvent system (e.g., ethanol/water). Refine the structure using SHELXL (e.g., R factor < 0.05) to resolve bond lengths and angles. Programs like ORTEP-3 can visualize thermal ellipsoids .

- Key Data : Typical crystallographic parameters include a data-to-parameter ratio > 10 and mean C–C bond length deviations < 0.005 Å .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators if dust or vapors are generated .

- Storage : Store in airtight containers at <25°C, away from oxidizers. Polyethylene or polypropylene containers are recommended .

- Spill Management : Collect spills using non-reactive absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid environmental release due to aquatic toxicity .

Advanced Research Questions

Q. How can tautomeric forms of this compound be experimentally distinguished?

Chloro-substituted triazoles exist in multiple tautomeric forms (e.g., 3-chloro vs. 5-chloro). To identify the dominant form:

- IR Spectroscopy : Compare N–H and C–Cl stretching frequencies with computational predictions.

- X-Ray Diffraction : Resolve hydrogen atom positions to confirm tautomeric stability (e.g., 3-chloro tautomers are more stable than 5-chloro ).

- Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare thermodynamic stability of tautomers .

Q. What strategies improve synthetic yield and selectivity for this compound?

Q. How can bioactivity assays (e.g., enzyme inhibition) be designed for this compound?

- In Vitro Assays : Test tyrosinase inhibition using a spectrophotometric method (e.g., monitor L-DOPA oxidation at 475 nm). IC₅₀ values can be calculated from dose-response curves .

- Control Experiments : Include 3-amino-1,2,4-triazole (3-AT) as a positive control for comparison .

- Data Interpretation : Use ANOVA to assess statistical significance (p < 0.05) and exclude false positives via counter-screening.

Q. How to resolve contradictions in structural data (e.g., NMR vs. X-ray results)?

- Cross-Validation : Combine NMR (solution-state) and X-ray (solid-state) data to identify solvent- or crystal-packing effects.

- Dynamic NMR : Study temperature-dependent spectra to detect tautomeric equilibria in solution .

- Complementary Techniques : Use mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.